![molecular formula C9H11N3 B3183718 2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile CAS No. 1026876-69-6](/img/structure/B3183718.png)
2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile
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Overview
Description
2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile , also known as 4-Dimethylaminopyridine (DMAP) , is a derivative of pyridine. It has the chemical formula (CH₃)₂NC₅H₄N . This white solid compound is intriguing due to its increased basicity compared to pyridine, attributed to the resonance stabilization from the NMe₂ substituent .
Synthesis Analysis
- Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .
Molecular Structure Analysis
The molecular structure of DMAP consists of a pyridine ring with a dimethylamino group (NMe₂) at the 6-position. This substitution enhances its basicity and nucleophilic properties .
Chemical Reactions Analysis
- Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .
Physical And Chemical Properties Analysis
Mechanism of Action
In esterification reactions, DMAP forms an ion pair with acetic anhydride, leading to the activation of the acylpyridinium ion. The alcohol then adds to the acylpyridinium, resulting in ester formation. The acetate acts as a base, facilitating proton removal from the alcohol during nucleophilic addition .
Safety and Hazards
Future Directions
properties
CAS RN |
1026876-69-6 |
---|---|
Product Name |
2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile |
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5H2,1-2H3 |
InChI Key |
IQFYBOHTMVGWBU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=C1)CC#N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CC#N |
Origin of Product |
United States |
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